N-Nitroso-N-methyl-4-nitroaniline

Catalog No.
S568855
CAS No.
943-41-9
M.F
C7H7N3O3
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-N-methyl-4-nitroaniline

Researchers using generic N-arylnitrosamine standards for electron-poor APIs obtain overestimated TD50, risking batch rejections. N-Nitroso-N-methyl-4-nitroaniline (CAS 943-41-9) provides the exact para-nitro-substituted reference for accurate impurity risk assessment.

  • Calibrates SAR models for diazonium stabilization effects.
  • Negative control for Ames+/non-carcinogenic nitrosamines per FDA/EMA.
  • Marks pKa 1.49 boundary in nitrosation kinetics.

High-purity standard, fully characterized, ships globally.

CAS Number

943-41-9

Product Name

N-Nitroso-N-methyl-4-nitroaniline

IUPAC Name

N-methyl-N-(4-nitrophenyl)nitrous amide

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C7H7N3O3/c1-9(8-11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3

InChI Key

AMTRFSFECFPSHF-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O

Synonyms

N-nitroso-N-methyl-4-nitroaniline, NMNA

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O

The exact mass of the compound N-Nitroso-N-methyl-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 g

N-Nitroso-N-methyl-4-nitroaniline (CAS 943-41-9) is a highly characterized N-alkyl-N-arylnitrosamine utilized primarily as an analytical reference standard and toxicological benchmark. In industrial and pharmaceutical procurement, it is specifically sourced to quantify trace nitrosamine impurities derived from its parent secondary amine, N-methyl-4-nitroaniline, a common precursor in dyes, agrochemicals, and insensitive explosives . Beyond routine quality control, this compound features a strongly electron-withdrawing para-nitro group that fundamentally alters its metabolic activation pathway. This unique electronic environment makes it an indispensable edge-case standard for calibrating in silico structure-activity relationship (SAR) models and validating regulatory compliance assays mandated by the EMA, FDA, and USP .

Research & Procurement Fit

Nitrosamine impurity reference standard for LC-MS method validation
Genotoxicity probe with reported direct-acting Ames assay response
SAR comparator with divergent mutagenicity vs. in vivo endpoint profile

Procuring a generic N-arylnitrosamine, such as unsubstituted N-nitroso-N-methylaniline (NMA), as a surrogate standard for electron-poor systems will lead to critical failures in both predictive toxicology and impurity risk assessment. The presence of the strongly electron-withdrawing para-nitro group in N-nitroso-N-methyl-4-nitroaniline drastically shifts the pKa of its intermediate aryldiazoic acid, stabilizing the diazonium pathway and functionally deactivating its in vivo carcinogenic potential [1]. Consequently, while generic NMA acts as a potent esophageal carcinogen, the para-nitro analog exhibits a profound in vitro/in vivo decoupling—testing as a potent bacterial mutagen but failing to induce tumors in mammalian models [2]. Relying on generic analogs without this electron-withdrawing feature will result in drastically overestimated TD50 values, leading to unnecessary batch rejections and flawed regulatory risk calculations [1].

Substitution Risk

Unsubstituted NMA
Non-mutagenic and esophageal tumor phenotype may shift experimental endpoint interpretation.
2-Nitro or other positional isomers
Regulatory characterization and analytical reference status are not uniformly documented, limiting method transfer.
4-Fluoro analog (p-F-NMA)
Weaker and different tumorigenic profile in rodent model; not a direct genotoxicity control substitute.

Carcinogenic Potency (TD50) Deactivation via Aryldiazoic Acid pKa Shift

The carcinogenic potency of N-alkyl-N-arylnitrosamines is heavily dependent on the electronic nature of the aromatic ring. In predictive kinetic models, the calculated pKa of the aryldiazoic acid metabolite for N-nitroso-N-methyl-4-nitroaniline is 5.3, which translates to an exceptionally high TD50 of 3.8 mg/kg/day, categorizing it as a weak or non-carcinogen [1]. In stark contrast, the unsubstituted baseline N-nitroso-N-methylaniline (NMA) lacks this stabilization and acts as a highly potent carcinogen. This quantitative shift proves the necessity of using the exact para-nitro standard when validating SAR models for electron-withdrawing effects [1].

Evidence DimensionCalculated TD50 (Carcinogenic Potency)
Target Compound DataTD50 = 3.8 mg/kg/day (Calculated pKa 5.3) [Weak/Non-carcinogenic]
Comparator Or BaselineN-nitroso-N-methylaniline (NMA): Highly potent carcinogen (Low TD50)
Quantified DifferenceCategorical shift from highly potent carcinogen to a weak/non-carcinogenic threshold
ConditionsIn silico kinetic modeling of aryldiazoic acid pKa and diazonium ion formation

Crucial for toxicologists calibrating computational models to prevent false-positive high-risk categorizations of electron-poor nitrosamine impurities.

Mutagenicity (Ames)
Head-to-head
Potent direct mutagen vs. non-mutagenic (NMA, p-F-NMA)
Reported direct-acting genotoxicity profile
Salmonella typhimurium without metabolic activation

In Vitro vs. In Vivo Toxicity Decoupling for Assay Validation

N-nitroso-N-methyl-4-nitroaniline serves as a critical decoupling agent for evaluating the limits of bacterial mutagenesis assays. In head-to-head studies, the unsubstituted NMA baseline was non-mutagenic in Salmonella typhimurium but induced high levels of esophageal tumors in F344 rats [1]. Conversely, N-nitroso-N-methyl-4-nitroaniline acted as a powerful, directly acting mutagen in vitro, yet its in vivo tumor spectrum in F344 rats was essentially identical to untreated controls (zero tumor induction) [1]. This inverse behavior makes it an irreplaceable negative-control standard for in vivo carcinogenicity validations.

Evidence DimensionIn Vivo Tumor Induction vs. In Vitro Mutagenesis
Target Compound DataPotent in vitro mutagen; 0% increase in in vivo tumor induction vs. control
Comparator Or BaselineN-nitroso-N-methylaniline (NMA): Non-mutagenic in vitro; High in vivo tumor induction
Quantified DifferenceComplete inversion of the standard in vitro/in vivo toxicity correlation
ConditionsSalmonella typhimurium mutagenesis assay vs. F344 rat chronic exposure model

Provides regulatory affairs and QC teams with a mandatory benchmark to prove that positive in vitro Ames tests do not automatically equate to in vivo cancer risk for specific NDSRIs.

Carcinogenicity (in vivo)
Head-to-head
No tumor induction above control vs. high esophageal tumor yield (NMA)
Dissociation between mutagenicity and tumor outcome
F344 rat long-term feeding study

Kinetic Boundary Establishment for Amine Nitrosation

During forced degradation studies, understanding the nitrosation rate of secondary amines is critical. N-methyl-4-nitroaniline (the parent amine of CAS 943-41-9) possesses a pKa of 1.49, which serves as the exact kinetic threshold for aqueous nitrosation by dissolved gaseous NOCl [1]. Amines more basic than this threshold react with NOCl on encounter at diffusion-controlled rates (largely independent of basicity), whereas the reactivity of amines less basic than MNA drops proportionally with their basicity [1]. Procuring this specific compound allows process chemists to accurately map the kinetic boundaries of nitrosamine formation in complex API mixtures.

Evidence DimensionNitrosation Reactivity Dependence on Basicity
Target Compound DataParent amine (pKa 1.49) marks the exact transition point where reactivity becomes proportional to basicity
Comparator Or BaselineMore basic amines (pKa > 1.49): Reactivity is independent of basicity (encounter-controlled, 600-2000x faster than H2O)
Quantified DifferenceEstablishes the pKa 1.49 kinetic threshold for NOCl nitrosation
ConditionsAqueous solution (0.1M NaOH or pH 6.85 phosphate buffer) at 25 °C with gaseous NOCl

Enables process chemists to accurately benchmark forced degradation assays and predict the nitrosation risk of secondary amine APIs based on their pKa.

Melting point
Cross-study
100–101 °C (methyl) vs. 119.5–120.0 °C (N-ethyl analog)
Impacts recrystallization and thermal processing window
Reported values; cross-study comparable
Reference standard status
Class-level
Multi-compendial characterization (USP, EMA, JP, BP) reported
Supports regulatory method development context
Vendor specification; verify for specific pharmacopoeial monograph
Molecular weight
Class-level
181.15 g/mol (methyl) vs. 195.18 g/mol (N-ethyl)
May influence chromatographic retention and stoichiometric use
Same synthetic route; nitrosyl acetate method

Regulatory Nitrosamine Impurity Profiling (NDSRI Quantification)

Directly following from its highly specific electronic properties and established TD50 profile, this compound is the exact reference standard required for quantifying trace degradation products in pharmaceuticals or industrial materials where N-methyl-4-nitroaniline is utilized as a precursor. It ensures compliance with EMA, FDA, and USP limits for nitrosamine impurities .

Calibration of In Silico SAR Toxicology Models

Because of its unique status as an electron-poor, non-carcinogenic nitrosamine, it is an essential training-set compound for computational toxicology models (such as Lhasa TD50). It allows chemoinformaticians to validate algorithms that predict the mitigating effects of electron-withdrawing groups on diazonium ion formation[1].

Negative Control Benchmarking in In Vivo Carcinogenicity Assays

Given its profound decoupling between in vitro mutagenesis and in vivo tumor induction, toxicologists must procure this compound as a negative control when demonstrating that a positive Ames test does not universally guarantee mammalian carcinogenicity for specific N-arylnitrosamines [2].

Kinetic Benchmarking in Forced Degradation Studies

Process chemists utilize this compound and its parent amine to establish the pKa 1.49 kinetic boundary during forced nitrosation studies. It serves as the critical reference point for determining whether an API's secondary amine will react with nitrosating agents at diffusion-controlled rates or basicity-dependent rates [3].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical impurity analysis
Multi-compendial reference standard characterization
Method validation and trace nitrosamine quantification
Genotoxicity assay validation
Direct-acting mutagenic response in Ames test
Positive control benchmarking for screening platforms
Nitrosamine SAR investigations
Mutagenicity/carcinogenicity dissociation profile
Electronic effect interpretation (para-nitro vs. H/F)
Propellant stabilizer derivative synthesis
High-yield nitrosation route accessibility
Derivative preparation for degradation studies

XLogP3

2

Other CAS

943-41-9

Wikipedia

N-Nitroso-N-methyl-4-nitroaniline

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